molecular formula C7H12ClNO2 B11716382 (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B11716382
M. Wt: 177.63 g/mol
InChI Key: QXVXPTKJMJHSIF-HCSZTWNASA-N
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Description

“(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is a bicyclic organic compound characterized by a fused [3.2.0] ring system containing a nitrogen atom (azabicyclo) and a carboxylic acid group. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol . The compound is listed under CAS number EN300-190540 and is supplied globally by multiple vendors, including Alkano Chemicals (USA), Taizhou VOLSEN Industrial Co., Ltd (China), and Kamat Exports Pvt Ltd (India) . It serves as a key building block in pharmaceutical synthesis, particularly for designing constrained peptides or β-lactam analogs due to its rigid bicyclic scaffold .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1

InChI Key

QXVXPTKJMJHSIF-HCSZTWNASA-N

Isomeric SMILES

C1C[C@@]2([C@H]1CCN2)C(=O)O.Cl

Canonical SMILES

C1CC2(C1CCN2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce high-quality nanopowders of the compound . These methods are chosen for their efficiency and ability to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride” is best understood through comparison with analogous bicyclic carboxylic acid hydrochlorides. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Bicyclo System Key Substituents CAS Number Applications/Suppliers
(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid HCl C₇H₁₄ClNO₃ 195.65 [3.2.0] Carboxylic acid, HCl EN300-190540 Drug intermediates
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 [2.2.1] Carboxylic acid, HCl 1186506-98-8 Amadis Chemical
(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid HCl C₆H₁₀ClNO₂ 163.60 [3.1.0] Carboxylic acid, HCl - ChemTik (CTK7I3184)
5-Aminobicyclo[3.1.1]heptane-1-carboxylic acid HCl C₇H₁₂ClNO₃ 193.63 [3.1.1] Amino, carboxylic acid, HCl - Building block in peptidomimetics
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl C₇H₁₀ClF₃NO 219.61 [2.2.1] Trifluoromethyl, oxa-aza bridge 2177264-26-3 Fluorinated drug candidates

Key Findings from Comparative Analysis

Ring Size and Conformational Rigidity :

  • The target compound’s [3.2.0] bicyclo system provides intermediate ring strain compared to smaller systems like [3.1.0] (e.g., ChemTik’s hexane derivative) or larger ones like [2.2.1]. This balance enhances stability while maintaining reactivity for functionalization .
  • The [2.2.1] system in (1R,4S)-isomer (CAS 1186506-98-8) offers greater rigidity but reduced solubility due to compactness .

Trifluoromethyl substitution (CAS 2177264-26-3) increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .

Synthetic Accessibility :

  • The target compound is more widely available commercially (e.g., Enamine Ltd., Taizhou VOLSEN) compared to niche analogs like the trifluoromethyl derivative, which requires specialized synthesis .

Pharmacological Relevance :

  • Bicyclo[3.2.0] systems are prevalent in β-lactamase inhibitors (e.g., clavulanic acid derivatives), whereas [2.2.1] systems are explored in neuraminidase inhibitors .

Contradictions and Limitations

  • and list the target compound’s molecular formula as C₇H₁₄ClNO₃, while similar compounds like the (1R,4S)-isomer (C₇H₁₂ClNO₂) show discrepancies in hydrogen count, likely due to differences in ring saturation .
  • Storage and safety data for most analogs (e.g., hazard statements, GHS pictograms) are inconsistently reported, limiting direct safety comparisons .

Biological Activity

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H11_{11}NO2_2
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 2227256-78-0

Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For instance, structural analogues have shown efficacy against extended-spectrum beta-lactamase (ESBL) producing bacteria, including both gram-positive and gram-negative strains. The primary mechanism involves the inhibition of cell wall synthesis, leading to bacterial cell death .

Table 1: Antimicrobial Efficacy of Azabicyclo Derivatives

Compound NameActivityTarget Organisms
6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptaneAntimicrobialESBL-producing bacteria
(1R,5R)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acidPotentially antimicrobialVarious bacteria

Enzyme Inhibition

Enzyme inhibition assays have demonstrated that (1R,5R)-2-azabicyclo[3.2.0]heptane derivatives can inhibit key enzymes such as urease and alpha-amylase. These findings suggest potential applications in treating conditions related to these enzymes, such as urea cycle disorders and carbohydrate metabolism issues .

Antioxidant Activity

The antioxidant capability of this compound has been assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) method. Results indicated a significant scavenging effect on free radicals, suggesting that these compounds may contribute to oxidative stress reduction .

Case Study 1: Antimicrobial Efficacy

A study published in December 2022 evaluated the antimicrobial properties of various azabicyclo derivatives, including (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride. The results showed a marked reduction in bacterial growth in vitro against common pathogens associated with skin infections and respiratory illnesses.

Case Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibition, derivatives of (1R,5R)-2-azabicyclo[3.2.0]heptane were tested for their ability to inhibit urease activity in vitro. The findings revealed a dose-dependent inhibition pattern, indicating potential therapeutic applications in managing conditions like peptic ulcers and kidney stones.

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